molecular formula C10H11N3O2 B11466580 1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B11466580
M. Wt: 205.21 g/mol
InChI Key: SMBJNBGXBLKEBD-UHFFFAOYSA-N
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Description

1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound with moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C10H11N3O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3

InChI Key

SMBJNBGXBLKEBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)CN

Origin of Product

United States

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